molecular formula C21H28N2O3S B10883619 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine

Cat. No.: B10883619
M. Wt: 388.5 g/mol
InChI Key: DCLQUQIHHRFRJL-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is a piperazine derivative featuring a sulfonyl group at the 1-position substituted with a 4-methoxyphenyl moiety and a 4-phenylbutan-2-yl group at the 4-position. Piperazine-based compounds are widely studied for their pharmacological versatility, including antiproliferative, antimicrobial, and receptor-modulating activities .

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbutan-2-yl)piperazine

InChI

InChI=1S/C21H28N2O3S/c1-18(8-9-19-6-4-3-5-7-19)22-14-16-23(17-15-22)27(24,25)21-12-10-20(26-2)11-13-21/h3-7,10-13,18H,8-9,14-17H2,1-2H3

InChI Key

DCLQUQIHHRFRJL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues with Sulfonyl Substituents

1-((4-Substitutedphenyl)sulfonyl)piperazine Derivatives (3a–c)
  • Structure : These compounds share the sulfonyl-piperazine core but vary in the para-substituent on the phenyl ring (e.g., -H, -CH₃, -OCH₃) .
  • Synthesis : Prepared via reaction of substituted benzenesulfonyl chlorides with piperazine, followed by bromoacetylation .
  • Activity : Preliminary antiproliferative screening against cancer cell lines showed moderate activity (IC₅₀: 10–50 μM), with electron-donating groups (e.g., -OCH₃) enhancing potency .
  • Comparison: The 4-methoxyphenylsulfonyl group in the target compound may offer improved solubility and target affinity compared to non-polar substituents like -CH₃ .
[¹⁸F]DASA-23 (1-((2-Fluoro-6-[¹⁸F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine)
  • Structure : Dual sulfonyl groups at positions 1 and 4, with one being a radiolabeled fluorophenyl group .
  • Application : Used as a PET tracer for imaging pyruvate kinase M2 (PKM2) in glioblastoma (GBM). Demonstrated high specificity for PKM2 in preclinical models and human trials .
1-[(4-Methoxyphenyl)sulfonyl]-4-(thiophene-2-carbonyl)piperazine
  • Structure : Features a thiophene-2-carbonyl group at the 4-position instead of 4-phenylbutan-2-yl .
  • Comparison : The 4-phenylbutan-2-yl group in the target compound provides greater steric bulk, which could influence pharmacokinetics (e.g., longer half-life) .

Analogues with Piperazine Linked to Aromatic or Heterocyclic Systems

1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c)
  • Structure: A hydroxypropyl-phenoxy chain replaces the sulfonyl and 4-phenylbutan-2-yl groups .
  • Activity : Inhibits Candida albicans hyphae formation (IC₅₀: 50 μM) by targeting virulence factors .
  • Comparison : The sulfonyl group in the target compound may improve metabolic stability compared to the ester-containing 1c .
4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)
  • Structure : Contains a 2-methoxyphenyl group and a p-iodobenzamidoethyl side chain .
  • Activity : Acts as a competitive antagonist at serotonin 5-HT₁ₐ receptors (ID₅₀: 3–5 mg/kg in vivo) .
  • Comparison : The target compound’s 4-phenylbutan-2-yl group may reduce polar surface area, enhancing CNS penetration compared to p-MPPI’s hydrophilic side chain .

Analogues with Modified Piperazine Cores

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3)
  • Structure : Piperazine fused with a piperidine ring and an ethyl carboxylate group .
  • Synthesis : Prepared via reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine .
  • Comparison : The rigid piperidine-carboxylate structure in compound 3 may limit conformational flexibility compared to the target compound’s linear 4-phenylbutan-2-yl chain .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 1/4) Key Activity/Application Reference
Target Compound 4-Methoxyphenylsulfonyl / 4-phenylbutan-2-yl Under investigation
[¹⁸F]DASA-23 Dual sulfonyl (fluoroaryl / 4-methoxyphenyl) PKM2-specific PET tracer
1c 4-Methoxyphenyl / phenoxy-hydroxypropyl Antifungal (Candida albicans)
p-MPPI 2-Methoxyphenyl / p-iodobenzamidoethyl 5-HT₁ₐ receptor antagonist

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Polar Surface Area (Ų) Metabolic Stability
Target Compound 3.8 65 High (sulfonyl group)
[¹⁸F]DASA-23 2.1 110 Moderate
1c 2.5 85 Low (ester hydrolysis)
p-MPPI 4.2 70 High

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H26N2O3S, featuring a piperazine core substituted with a methoxyphenyl sulfonyl group and a phenylbutan-2-yl side chain. This structural arrangement is significant for its interaction with biological targets.

Research indicates that compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzyme inhibition.

Serotonin Receptor Antagonism

One study highlighted the activity of related piperazine derivatives as potent antagonists of the serotonin 5-HT7 receptor, with a Ki value of 2.6 nM, indicating strong binding affinity . This receptor is implicated in various neurological processes, suggesting potential therapeutic applications in mood disorders.

Enzyme Inhibition

Compounds in this class have shown promise as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. A recent evaluation demonstrated that several synthesized derivatives exhibited strong AChE inhibitory activity, with IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with kidney dysfunction.

Biological Activity

The biological activities of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine can be categorized into several key areas:

  • Antibacterial Activity
    • Compounds similar to this piperazine derivative have displayed moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties
    • The sulfonamide moiety has been linked to anticancer activity, potentially through inhibition of tumor growth and induction of apoptosis in cancer cells. Research indicates that piperidine derivatives can enhance the efficacy of chemotherapeutic agents .
  • Neurological Effects
    • The interaction with serotonin receptors suggests potential use in managing psychiatric disorders. The modulation of serotonin pathways may help alleviate symptoms associated with depression and anxiety .

Case Studies

Several studies have explored the pharmacological profiles of piperazine derivatives:

  • Study on AChE Inhibition : A synthesized compound demonstrated an IC50 value of 0.63 µM against AChE, indicating high potency compared to standard drugs . This study supports the potential use of these compounds in neurodegenerative disease therapies.
  • Antibacterial Screening : In vitro assays showed that the compound exhibited significant antibacterial activity against multiple strains, reinforcing its utility as a lead compound for developing new antibiotics .

Data Tables

Activity Type Target IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase0.63
Antibacterial ActivitySalmonella typhiModerate
Serotonin Receptor Binding5-HT7 Receptor2.6

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